Uridine 5'-diphosphoglucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

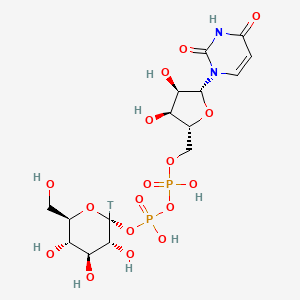

Uridine 5’-diphosphoglucose is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is involved in various metabolic pathways and serves as a precursor for several important biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of uridine diphosphate galactose-4-epimerase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine diphosphate galactose . Another method involves the oxidation of uridine diphosphate glucose to uridine diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase .

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose often involves microbial fermentation processes. For example, Escherichia coli strains engineered to express specific enzymes can be used to produce uridine 5’-diphosphoglucose from starch through a three-step cascade route . This method is cost-effective and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Uridine 5’-diphosphoglucose undergoes various types of chemical reactions, including glycosylation, oxidation, and substitution reactions. It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving uridine 5’-diphosphoglucose include glycosyltransferases, oxidizing agents, and various substrates such as proteins and lipids. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products

The major products formed from reactions involving uridine 5’-diphosphoglucose include glycogen, glycoproteins, and glycolipids. These products are essential for various biological functions, including energy storage and cell signaling .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Enzymatic Reactions

UDP-glucose is extensively used as a substrate in enzymatic assays. It plays a significant role in:

- Glycosylation Reactions : UDP-glucose is utilized in the synthesis of glycosides, where it serves as a donor of glucose to various acceptor molecules. This process is essential for the formation of complex carbohydrates and glycoproteins .

- Detection Methods : Liquid chromatography-mass spectrometry (LC-MS) employs UDP-glucose for detecting glycosides, enhancing the understanding of carbohydrate structures and functions .

2. Metabolic Studies

UDP-glucose is integral to studying metabolic pathways:

- Glycogen Synthesis : It is involved in glycogen biosynthesis, where it acts as a precursor for glycogen synthase, facilitating glucose polymerization .

- Flux Analysis : Research has utilized UDP-glucose to quantify enzyme activities such as sucrose synthase in plants, providing insights into carbohydrate metabolism under various physiological conditions .

3. Molecular Biology Applications

In molecular biology, UDP-glucose has several applications:

- Gene Expression Studies : The expression of genes involved in carbohydrate metabolism can be studied using UDP-glucose to assess the activity of specific enzymes like UDP-glucose pyrophosphorylase .

- Promoter Analysis : Researchers have characterized promoter regions of genes like OsUgp2 in rice, which is crucial for pollen starch accumulation and fertility .

Case Study 1: Glycosylation Pathways

A study demonstrated the use of UDP-glucose in synthesizing glycosides through enzymatic reactions. By employing UDP-glucose as a substrate, researchers successfully produced various glycosides that were analyzed using LC-MS, revealing detailed structural information about the carbohydrates involved .

Case Study 2: Metabolic Flux Analysis in Plants

Research involving rice plants utilized UDP-glucose to measure the activity of sucrose synthase under different environmental conditions. The findings indicated that varying levels of sucrose affected the flux through glycolytic pathways, emphasizing the role of UDP-glucose in regulating carbohydrate metabolism .

Data Table: Applications of Uridine 5'-diphosphoglucose

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Enzymatic Reactions | Glycosylation | Used as a substrate for synthesizing glycosides |

| Metabolic Studies | Glycogen Synthesis | Quantified enzyme activity related to carbohydrate flux |

| Molecular Biology | Gene Expression | Analyzed promoter activity related to carbohydrate genes |

Wirkmechanismus

Uridine 5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14, a G protein-coupled receptor involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, inducing oligodendrocyte differentiation . These interactions play a significant role in immune response and neural development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uridine diphosphate galactose: Similar in structure but differs in the sugar moiety, containing galactose instead of glucose.

Uridine diphosphate glucuronic acid: Formed by the oxidation of uridine diphosphate glucose, used in detoxification processes.

Uridine diphosphate N-acetylglucosamine: Contains an acetylated amino group, involved in the biosynthesis of glycosaminoglycans.

Uniqueness

Uridine 5’-diphosphoglucose is unique due to its role as a universal glycosyl donor in various biosynthetic pathways. Its ability to act as a precursor for multiple biochemical compounds and its involvement in critical metabolic processes highlight its importance in both biological and industrial contexts .

Biologische Aktivität

Uridine 5'-diphosphoglucose (UDPG) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in carbohydrate metabolism and signaling pathways. This article explores the biological activities of UDPG, highlighting its mechanisms of action, interactions with receptors, and implications in various physiological contexts.

Overview of this compound

UDPG is a derivative of uridine diphosphate (UDP) with a glucose moiety attached. It is involved in the biosynthesis of glycoproteins, glycolipids, and polysaccharides. UDPG serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules, thereby forming glycosidic bonds.

-

Activation of P2Y Receptors :

- UDPG acts as an agonist for the P2Y(14) receptor, a G protein-coupled receptor (GPCR) implicated in neuroimmune signaling. The activation of this receptor by UDPG has been linked to various immune responses and inflammation processes .

- Notably, UDPG does not activate other P2Y receptors, indicating its specificity and potential therapeutic applications in modulating immune function .

- Role in Carbohydrate Metabolism :

- Transport Mechanisms :

Enzymatic Activity

- Uridine Diphosphate Glucose Pyrophosphorylase : This enzyme catalyzes the formation of UDPG from glucose-1-phosphate and UTP. Studies have shown that its activity can increase significantly during specific developmental stages in organisms such as Physarum polycephalum, suggesting a regulatory role in cellular differentiation and growth .

Case Studies

- Spherule Formation in Slime Molds : In Physarum polycephalum, the specific activity of UDPG pyrophosphorylase increased up to eightfold during spherule formation, indicating its importance in developmental biology. The enzyme's accumulation was correlated with RNA synthesis, highlighting the interplay between metabolic pathways and gene expression .

- Conifer Growth Regulation : A study on conifers demonstrated that UDPG:coniferyl alcohol glucosyltransferase activity varies seasonally, correlating with cambial growth and dormancy cycles. This suggests that UDPG plays a significant role in plant development and adaptation to environmental changes .

Data Tables

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-KRKHQQIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.